6,7-Dimethyl-1-naphthalenesulfonic acid
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Overview
Description
6,7-Dimethyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 6th and 7th positions and a sulfonic acid group at the 1st position. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1-naphthalenesulfonic acid typically involves the sulfonation of 6,7-dimethylnaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 80-100°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonates or other reduced products.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6,7-Dimethyl-1-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1-naphthalenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid
- 2,3-Dimethylnaphthalene-5-sulfonic acid
- 8-Aniline-1-naphthalenesulfonic acid
Uniqueness
6,7-Dimethyl-1-naphthalenesulfonic acid is unique due to the specific positioning of its methyl groups and sulfonic acid group, which imparts distinct chemical and physical properties. This structural arrangement can influence its reactivity, solubility, and applications compared to other similar compounds.
Properties
CAS No. |
474513-37-6 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6,7-dimethylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
SIMLOJYCNCJIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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